1'-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a spiro linkage and a fluorophenoxy group, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(4-fluorophenoxy)-1-propanol
- 3-(3-fluorophenoxy)-1-propanol
Uniqueness
1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro linkage and the presence of both a fluorophenoxy group and a piperidinone moiety. These structural features confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1'-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-20-10-12-21(13-11-20)32-22-6-3-5-19(17-22)9-14-25(30)29-16-4-15-27(18-29)24-8-2-1-7-23(24)26(31)33-27/h1-3,5-8,10-13,17H,4,9,14-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFRDKJKXNRICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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